![molecular formula C17H17N3O2 B2983320 4-[4-(benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-70-5](/img/structure/B2983320.png)
4-[4-(benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a benzyloxy group and a phenyl group, which are common functional groups in organic chemistry.
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazoles are often synthesized using the reaction of hydrazines with 1,3-diketones . The benzyloxy group could potentially be introduced through a Williamson ether synthesis or a similar method.Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups. The 1,2,4-triazole ring would show a planar, aromatic structure. The benzyloxy and phenyl groups would show the typical features of aromatic rings .Chemical Reactions Analysis
Again, while specific reactions of this compound are not available, we can infer some potential reactivity based on its functional groups. The 1,2,4-triazole ring is aromatic and thus relatively stable, but can participate in reactions typical of other aromatic compounds like electrophilic aromatic substitution. The benzyloxy group could potentially be cleaved under acidic or basic conditions to yield a phenol and a benzyl alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the polar triazole ring and the benzyloxy group could increase its solubility in polar solvents. The compound is likely to have a relatively high molecular weight due to the presence of multiple aromatic rings .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “4-[4-(benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one”:
Anticancer Activity
This compound has been used in the design and synthesis of derivatives that exhibit EGFR kinase inhibitory and antiproliferative activities against various human cancer cell lines such as breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa) .
Dye Synthesis
Derivatives of this compound are utilized in the preparation of hetaryl-azophenol dyes . These dyes are synthesized via heterocyclic amines in nitrosyl sulphuric acid and have applications in polyester fiber dyeing and the rubber industry .
Treatment of Autoimmune Diseases
There is evidence suggesting that derivatives of this compound are promising candidates for the treatment of Th17-mediated autoimmune diseases , such as rheumatoid arthritis .
Tubulin Polymerization Inhibition
Some conjugates designed from this compound have been evaluated for their ability to inhibit tubulin polymerization. They have also been tested for in vitro cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to targetepoxide hydrolase , an enzyme that catalyzes the final step in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Mode of Action
Based on the target of similar compounds, it can be inferred that it might interact with theepoxide hydrolase enzyme, potentially influencing the biosynthesis of leukotriene B4 .
Biochemical Pathways
The compound likely affects the leukotriene biosynthesis pathway , given its potential interaction with epoxide hydrolase . Leukotrienes are lipid mediators involved in inflammation and immune responses.
Result of Action
Given its potential target, it may influence the production of leukotriene b4, a proinflammatory mediator .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. It’s worth noting that the compound’s structure conforms to certain elemental analysis parameters , and its crystals belong to the triclinic crystal system .
properties
IUPAC Name |
2,5-dimethyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-13-18-19(2)17(21)20(13)15-8-10-16(11-9-15)22-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZILGUIBBYRZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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